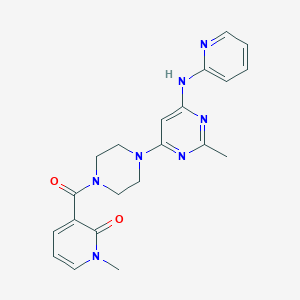![molecular formula C31H28N4O3S2 B14133176 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 1172517-40-6](/img/structure/B14133176.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide” is a complex organic compound that features multiple functional groups, including isoquinoline, sulfonyl, benzothiazole, and pyridine moieties. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide” would likely involve multi-step organic synthesis. Key steps might include:
Formation of the Isoquinoline Moiety: This could be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Sulfonylation: Introduction of the sulfonyl group could be done using sulfonyl chlorides under basic conditions.
Formation of Benzothiazole: This could involve cyclization reactions starting from ortho-aminothiophenols.
Amide Bond Formation: The final step might involve coupling the benzothiazole and pyridine moieties with the isoquinoline-sulfonyl intermediate using amide bond formation techniques such as EDCI or DCC coupling.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or benzothiazole moieties.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Conditions might include halogenation with N-bromosuccinimide or nitration with nitric acid.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce sulfide analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, it might be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
The uniqueness of “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
1172517-40-6 |
|---|---|
Formule moléculaire |
C31H28N4O3S2 |
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C31H28N4O3S2/c1-2-22-10-15-28-29(19-22)39-31(33-28)35(21-26-9-5-6-17-32-26)30(36)24-11-13-27(14-12-24)40(37,38)34-18-16-23-7-3-4-8-25(23)20-34/h3-15,17,19H,2,16,18,20-21H2,1H3 |
Clé InChI |
WSYVOZORDSEQNX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


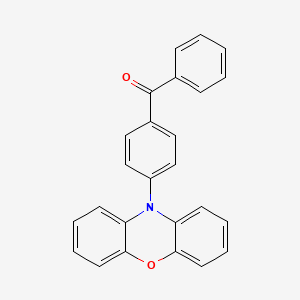
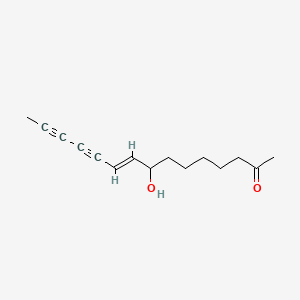
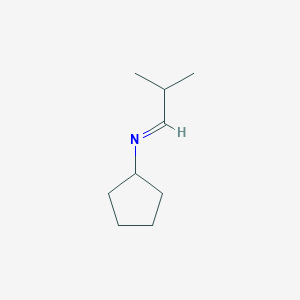
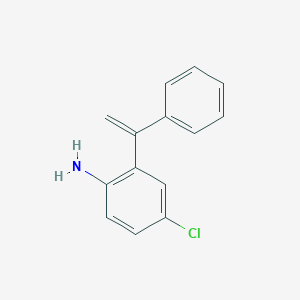
![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)
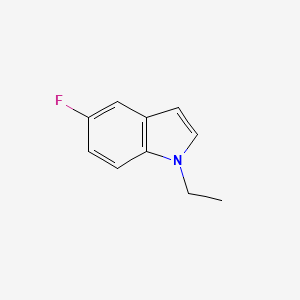

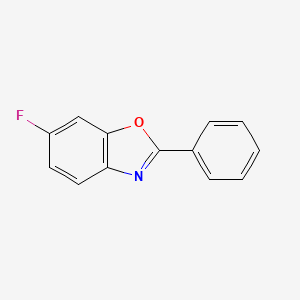
![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
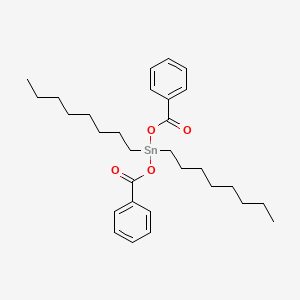
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
